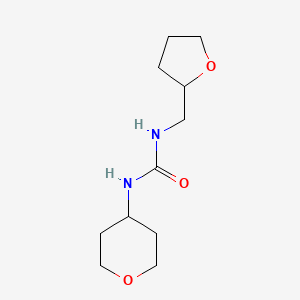
1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is a synthetic organic compound that features both tetrahydropyran and tetrahydrofuran rings. These rings are connected through a urea linkage, making the compound structurally unique and potentially useful in various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea typically involves the reaction of tetrahydropyran-4-amine with tetrahydrofuran-2-carboxaldehyde, followed by the addition of an isocyanate to form the urea linkage. The reaction conditions often include:
- Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.
- Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts such as triethylamine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include:
- Use of large-scale reactors.
- Optimization of reaction conditions to maximize yield and purity.
- Implementation of continuous flow processes to enhance efficiency.
化学反应分析
Types of Reactions
1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the urea linkage or the ring structures.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the urea nitrogen or the ring positions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
- Oxidation may yield hydroxylated or carbonylated derivatives.
- Reduction may produce amines or alcohols.
- Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学研究应用
1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. The pathways involved may include:
Enzyme inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor modulation: It can modulate receptor activity, leading to changes in cellular signaling pathways.
相似化合物的比较
Similar Compounds
1-(tetrahydro-2H-pyran-4-yl)-3-(methyl)urea: Similar structure but lacks the tetrahydrofuran ring.
1-(tetrahydrofuran-2-yl)-3-(methyl)urea: Similar structure but lacks the tetrahydropyran ring.
1-(tetrahydro-2H-pyran-4-yl)-3-(ethyl)urea: Similar structure with an ethyl group instead of the tetrahydrofuran ring.
Uniqueness
1-(tetrahydro-2H-pyran-4-yl)-3-((tetrahydrofuran-2-yl)methyl)urea is unique due to the presence of both tetrahydropyran and tetrahydrofuran rings, which can confer distinct chemical and biological properties. This dual-ring structure may enhance its binding affinity to certain molecular targets and increase its versatility in various applications.
属性
IUPAC Name |
1-(oxan-4-yl)-3-(oxolan-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c14-11(12-8-10-2-1-5-16-10)13-9-3-6-15-7-4-9/h9-10H,1-8H2,(H2,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTGKAFGDFDPUIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC(=O)NC2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{4-[(2-{[(3-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2509626.png)
![6-[5-(2,2-dimethylcyclopropanecarbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyridine-3-carbonitrile](/img/structure/B2509627.png)
![3-Tert-butyl-6-{5-[3-(methoxymethyl)-1,2,4-thiadiazol-5-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}pyridazine](/img/structure/B2509630.png)


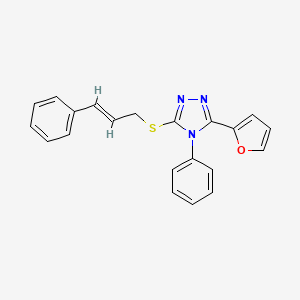
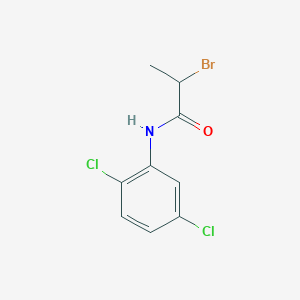
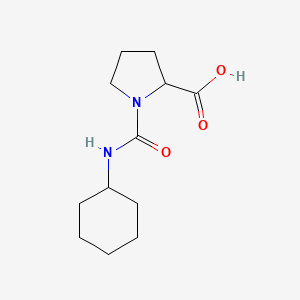

![4-{6-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]pyridazin-3-yl}morpholine](/img/structure/B2509642.png)

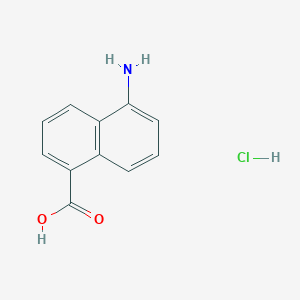
![Ethyl 5-methyl-4h,5h,6h,7h-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2509646.png)
